Gabapentin-13C3
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Overview
Description
Gabapentin-13C3 is a labeled analog of gabapentin, an anticonvulsant medication primarily used to treat seizures, fibromyalgia, and neuropathic pain . The compound is structurally similar to gamma-aminobutyric acid (GABA), a neurotransmitter, but it does not bind to GABA receptors . Instead, it is used as an internal standard in mass spectrometry-based testing and isotope dilution methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gabapentin-13C3 is synthesized by incorporating carbon-13 isotopes into the gabapentin molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions . The process may involve multiple steps, including the formation of intermediate compounds, purification, and final labeling.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Gabapentin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Gabapentin-13C3 has a wide range of scientific research applications:
Mechanism of Action
The precise mechanism of action of Gabapentin-13C3 is not fully understood. it is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system . This binding reduces the excitatory influx of calcium, thereby inhibiting the release of neurotransmitters like glutamate and substance P . Additionally, this compound enhances GABA synthesis and increases the expression of GABA_A receptors, contributing to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Gabapentin-13C3 is structurally and functionally related to other GABA analogs, such as:
Vigabatrin: An irreversible inhibitor of GABA transaminase, leading to increased levels of GABA in the brain.
Tiagabine: Inhibits GABA reuptake, increasing the availability of GABA at synaptic sites.
This compound is unique due to its labeled carbon-13 isotopes, making it particularly useful in analytical and pharmacokinetic studies .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
174.21 g/mol |
IUPAC Name |
2-[1-(amino(113C)methyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6+1,7+1,8+1 |
InChI Key |
UGJMXCAKCUNAIE-TTXLGWKISA-N |
Isomeric SMILES |
C1CCC(CC1)([13CH2][13C](=O)O)[13CH2]N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN |
Origin of Product |
United States |
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